molecular formula C8H4ClNO B1630317 4-Cyanobenzoyl chloride CAS No. 6068-72-0

4-Cyanobenzoyl chloride

Cat. No. B1630317
CAS RN: 6068-72-0
M. Wt: 165.57 g/mol
InChI Key: USEDMAWWQDFMFY-UHFFFAOYSA-N
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Description

4-Cyanobenzoyl chloride is an acyl chloride consisting of benzoyl chloride in which the hydrogen at position 4 is replaced by a cyano group . It is a nitrile, a member of benzenes, and an acyl chloride . It is functionally related to a benzoyl chloride .


Synthesis Analysis

This compound is used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings . It participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .


Molecular Structure Analysis

The molecular formula of this compound is C8H4ClNO . It has an average mass of 165.577 Da and a monoisotopic mass of 164.998138 Da .


Chemical Reactions Analysis

This compound is a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . It is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity, thiohydantoins, and P2X7 receptor antagonists .


Physical And Chemical Properties Analysis

This compound is a crystal with a boiling point of 110°C and a melting point of 70°C . It has a molecular weight of 165.58 .

Scientific Research Applications

Application in Liquid Chromatography-Mass Spectrometry

4-Cyanobenzoyl chloride is used in the determination of estrogens in biological fluids using liquid chromatography-electron capture atmospheric pressure chemical ionization-mass spectrometry combined with derivatization. This method is effective for the accurate quantification of estrogens, which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).

Synthesis of Chemical Compounds

It plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid and in the preparation of lysine amides tagged with different combinations of Raman- and/or infrared (IR)-active groups (Lu, 2014); (Rahman et al., 1998).

In Polymer Chemistry

This compound is utilized in polymer chemistry for creating unsaturated cyano-substituted homo- and copolyesters. These polyesters exhibit higher hydrophilicity and solubility in certain organic solvents compared to reference polyesters, making them useful in various applications (Mikroyannidis, 1995).

In Organic Synthesis Reactions

It is involved in the concurrent stepwise and concerted substitution reactions of certain benzyl derivatives. Understanding these reactions provides insights into organic synthesis processes (Amyes & Richard, 1990).

Development of Sensors

This compound aids in the development of nickel(II) selective potentiometric sensors. This application is significant in various analytical and environmental monitoring processes (Gupta et al., 2000).

In Pharmaceutical Research

It is used in the synthesis of pharmaceutical compounds and the study of their properties, like antimicrobial activity. This application is crucial in developing new therapeutic agents (Kardile & Kalyane, 2010).

In Supramolecular Chemistry

This compound is involved in the study of concomitant polymorphism and supramolecular isomerism in certain compounds. This research contributes to the understanding of molecular structures and their interactions (Kumar et al., 2003).

Safety and Hazards

4-Cyanobenzoyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

4-Cyanobenzoyl chloride plays a significant role in biochemical reactions, particularly in the acylation of amines and alcohols. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group from this compound to specific substrates. This interaction is crucial for the synthesis of various biologically active molecules. Additionally, this compound can react with proteins containing nucleophilic amino acids, leading to the formation of covalent bonds that modify the protein’s function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. At low concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. For instance, it may activate or inhibit specific transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation. At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the acylation of lysine residues on enzymes can result in the inhibition of enzyme activity, thereby affecting metabolic pathways. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form 4-cyanobenzoic acid and hydrochloric acid. This degradation can affect its reactivity and the outcomes of biochemical experiments. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can exhibit toxic effects. Threshold effects are observed where a certain concentration is required to elicit a biological response. High doses of this compound can lead to adverse effects such as organ toxicity, inflammation, and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acetyltransferases and esterases, which facilitate its incorporation into metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites. Additionally, this compound can affect the activity of enzymes involved in detoxification pathways, such as cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the endoplasmic reticulum may affect protein synthesis and folding .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a cyano group may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .

properties

IUPAC Name

4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEDMAWWQDFMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209493
Record name 4-Cyanobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6068-72-0
Record name 4-Cyanobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6068-72-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanobenzoyl chloride
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Record name 4-Cyanobenzoyl chloride
Source EPA DSSTox
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Record name 4-cyanobenzoyl chloride
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Record name 4-CYANOBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To a solution of 4-cyanobenzoic acid (5 g, 33.98 mmol, 1.00 equiv) in dichloromethane (50 mL) was added thionyl chloride (25 mL) dropwise with stirring. The resulting solution was refluxed for 4 h. The reaction mixture was cooled to room temperature and concentrated under vacuum to give 3 g of crude 4-cyanobenzoyl chloride as a brown solid. The crude was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Cyanobenzoic acid (14.7 g) and acetonitrile (300 ml) were mixed and stirred vigorously while the solvent was refluxed, and phosgene gas (30 g) was introduced to the mixture over four hours. After dry nitrogen gas was introduced to the reaction mixture for one hour, acetonitrile was removed under ambient pressure, and was further removed under reduced pressure through distillation, to thereby obtain 16.2 g of p-cyanobenzoyl chloride (yield 98%, based on p-cyanobenzoic acid). The p-cyanobenzoyl chloride obtained had a purity of 99%.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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